2,4-Dihydroxy-4'-methylbenzophenone
CAS No.: 40444-43-7
Cat. No.: VC21336487
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40444-43-7 |
---|---|
Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | (2,4-dihydroxyphenyl)-(4-methylphenyl)methanone |
Standard InChI | InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(15)8-13(12)16/h2-8,15-16H,1H3 |
Standard InChI Key | FGCATPMSNCVLQK-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |
Introduction
Chemical Structure and Identification
2,4-Dihydroxy-4'-methylbenzophenone, also known as (2,4-dihydroxyphenyl)(4-methylphenyl)methanone, is a derivative of benzophenone featuring hydroxyl groups at the 2 and 4 positions of one aromatic ring and a methyl group at the 4' position of the second aromatic ring. The compound is characterized by the following identification parameters:
Parameter | Value |
---|---|
CAS Number | 40444-43-7 |
Molecular Formula | C₁₄H₁₂O₃ |
Molecular Weight | 228.24 g/mol |
IUPAC Name | (2,4-dihydroxyphenyl)-(4-methylphenyl)methanone |
InChI | InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(15)8-13(12)16/h2-8,15-16H,1H3 |
InChIKey | FGCATPMSNCVLQK-UHFFFAOYSA-N |
The compound features a central carbonyl group connecting two aromatic rings, with the typical benzophenone scaffold modified by the presence of hydroxyl and methyl substituents .
Physical and Chemical Properties
2,4-Dihydroxy-4'-methylbenzophenone possesses distinctive physical and chemical properties that influence its behavior in various applications:
Physical Properties
Solubility and Partition Properties
The compound demonstrates limited solubility in water but is soluble in various organic solvents:
Property | Value | Method |
---|---|---|
Log10 Water Solubility | -3.00 | Crippen Method |
LogP (Octanol-Water Partition Coefficient) | 2.637 | Crippen Method |
Molecular Volume | 173.910 cm³/mol | Calculated |
Similar benzophenone derivatives show solubility in DMSO, methanol, ethanol, ether, and certain ketones, which suggests comparable solubility behavior for 2,4-Dihydroxy-4'-methylbenzophenone .
Synthesis Methods
Several synthetic routes can be employed to produce 2,4-Dihydroxy-4'-methylbenzophenone:
Friedel-Crafts Acylation
One common approach involves the Friedel-Crafts acylation between resorcinol (1,3-dihydroxybenzene) and 4-methylbenzoyl chloride using Lewis acid catalysts such as AlCl₃ or ZnCl₂. This method typically provides high-purity products but may have lower yields and requires removal of the catalyst after reaction .
Phase Transfer Catalysis
Phase transfer methods have been reported for synthesizing similar benzophenones, which could be adapted for 2,4-Dihydroxy-4'-methylbenzophenone synthesis. These methods typically use phase transfer agents like octadecyltrimethylammonium bromide to facilitate reaction between components in different phases .
Alternative Pathways
Analogous to other benzophenone derivatives, 2,4-Dihydroxy-4'-methylbenzophenone could potentially be synthesized through:
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Reaction of appropriately substituted benzaldehydes with phenols in the presence of pyrrolidine
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Condensation reactions between substituted benzoic acids and methylated phenols
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O-demethylation of methoxylated precursors using HCl or other deprotection reagents
A representative synthesis pathway may involve protecting group strategies similar to those used for related compounds, with yields typically ranging from 40-95% depending on reaction conditions and purification methods .
Applications
2,4-Dihydroxy-4'-methylbenzophenone finds applications in several industries due to its UV-absorbing and photoprotective properties:
UV Protection in Polymers
The compound serves as an effective UV absorber in polymers, helping to:
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Prevent photodegradation of materials exposed to sunlight
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Maintain physical properties and appearance of outdoor products
Cosmetics and Personal Care
Similar to other benzophenone derivatives, 2,4-Dihydroxy-4'-methylbenzophenone may be used in:
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Sunscreen formulations to provide UV-A and UV-B protection
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Cosmetic products to prevent degradation from light exposure
Analytical Applications
The compound is used in analytical chemistry:
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As a standard for HPLC analysis
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In separation techniques for benzophenone derivatives
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For method development in pharmaceutical and cosmetic testing
Analytical Methods
Several analytical approaches have been developed to detect, quantify, and characterize 2,4-Dihydroxy-4'-methylbenzophenone:
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) methods have been established for the analysis of 2,4-Dihydroxy-4'-methylbenzophenone:
Parameter | Condition |
---|---|
Column | Newcrom R1 (Reverse Phase) |
Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
Alternative | Formic Acid (MS-compatible) |
Applications | Impurity Analysis, Pharmacokinetics |
Scalability | Suitable for preparative separations |
This method is effective for both analytical and preparative applications, allowing for efficient separation of the compound from related substances .
Spectroscopic Methods
Several spectroscopic techniques can be employed for characterization:
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Infrared Spectroscopy (IR):
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Nuclear Magnetic Resonance (NMR):
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Provides structural confirmation
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Used to determine substitution patterns
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Valuable for purity assessment
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Mass Spectrometry:
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Provides molecular weight confirmation
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Fragment patterns help confirm structure
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Can be coupled with chromatography for complex analyses
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Research Findings
Photochemical Properties
Research on benzophenone derivatives including 2,4-Dihydroxy-4'-methylbenzophenone has revealed important photochemical properties:
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Absorption maxima typically in the UVA-UVB range (290-350 nm)
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Photoexcited triplet states that contribute to UV protective effects
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Potential for intramolecular hydrogen bonding that affects UV absorption
Metabolism and Biotransformation
Studies on related benzophenones suggest that 2,4-Dihydroxy-4'-methylbenzophenone may undergo several metabolic pathways:
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Aromatic hydroxylation at various positions
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Demethylation reactions
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Conjugation with glucuronic acid or sulfate
These metabolic transformations may influence the compound's bioactivity, persistence, and potential toxicological properties.
Structure-Activity Relationships
Investigations of structure-activity relationships among benzophenone derivatives suggest that:
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